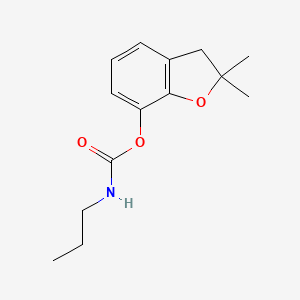
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is a complex organic compound that features an indole moiety, a dioxolane ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone . The resulting product is then subjected to further reactions to introduce the dioxolane and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(1H-indol-2-yl)acetate: A simpler indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)acetyl)arylsulfonohydrazides: Compounds with similar indole-based structures and biological activities.
Uniqueness
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is unique due to the presence of the dioxolane and piperidine rings, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
33037-89-7 |
|---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3 |
InChI-Schlüssel |
NWKDRRZKIAMEOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


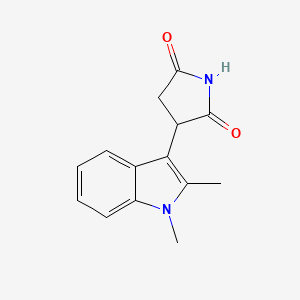
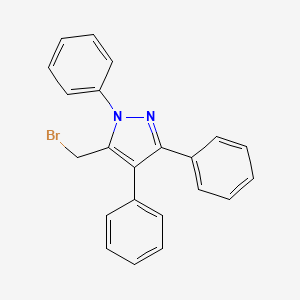
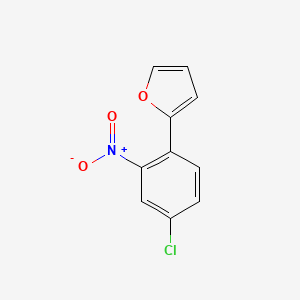
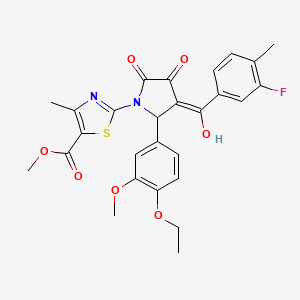
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
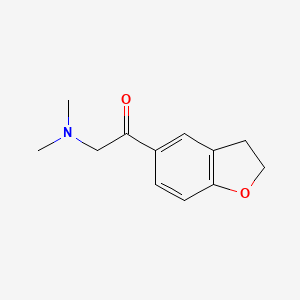
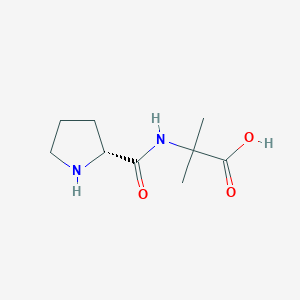
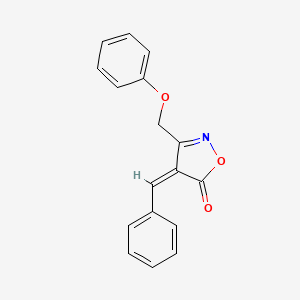
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)



